molecular formula C22H29N3O B5580091 N-(2,6-diethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(2,6-diethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No.: B5580091
M. Wt: 351.5 g/mol
InChI Key: REIFLIHGHWNUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.231062557 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Compound Synthesis and Evaluation

  • Anticancer Properties : Novel acetamide derivatives, including those with piperazine structures, have been synthesized and evaluated for their in vitro anticancer activity. Compounds demonstrated promising results in National Cancer Institute screenings, with some exhibiting significant anticancer potential (Ali et al., 2013)(source).
  • Antibacterial and Antifungal Activities : Benzyl and sulfonyl derivatives of acetamide compounds have been explored for their antibacterial, antifungal, and anthelmintic activities, showing significant biological activities. This research paves the way for the discovery of new agents in these fields (Khan et al., 2019)(source).
  • Enzyme Inhibition for Alzheimer’s Disease : Thiazole-piperazines have been designed and synthesized to act as acetylcholinesterase inhibitors, showing promising results in inhibiting this enzyme, which is a target for Alzheimer's disease treatment (Yurttaş et al., 2013)(source).

Mechanism of Action and Metabolic Studies

  • Comparative Metabolic Analysis : Studies have been conducted on the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, contributing to understanding the metabolic pathways and potential toxicological implications of similar compounds (Coleman et al., 2000)(source).

Therapeutic and Pharmacological Investigations

  • Novel Anxiolytics : Diarylacetylene piperidinyl amides, which share structural similarities with the compound of interest, have been identified as novel anxiolytics showing efficacy in animal models predictive of anxiety treatment. This highlights the potential for similar compounds to be developed as therapeutic agents for anxiety disorders (Kordik et al., 2006)(source).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-3-18-9-8-10-19(4-2)22(18)23-21(26)17-24-13-15-25(16-14-24)20-11-6-5-7-12-20/h5-12H,3-4,13-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFLIHGHWNUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.